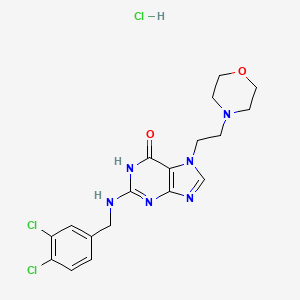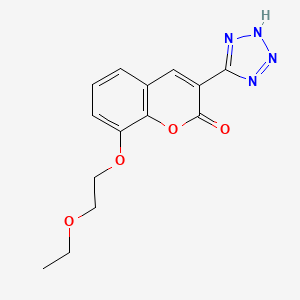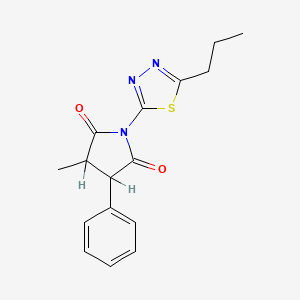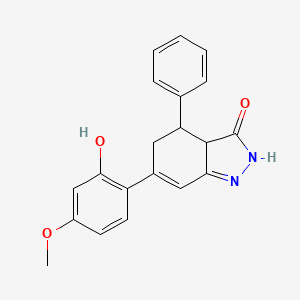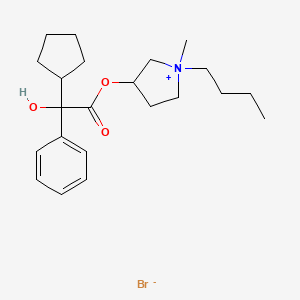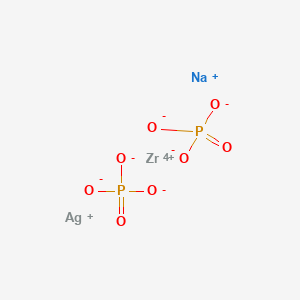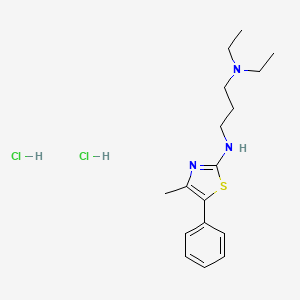
Phosphonic acid, (((4-((2-((trans-4-aminocyclohexyl)amino)-9-ethyl-9H-purin-6-yl)amino)phenyl)hydroxyphosphinyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (((4-((2-((trans-4-aminocyclohexyl)amino)-9-ethyl-9H-purin-6-yl)amino)phenyl)hydroxyphosphinyl)methyl)- is a complex organic compound with a unique structure that combines elements of phosphonic acid and purine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (((4-((2-((trans-4-aminocyclohexyl)amino)-9-ethyl-9H-purin-6-yl)amino)phenyl)hydroxyphosphinyl)methyl)- typically involves multiple steps, starting with the preparation of trans-4-aminocyclohexanol. This intermediate is synthesized through the hydrogenation of p-acetamidophenol in an aqueous or alcoholic solution, followed by fractional crystallization and hydrolysis . The subsequent steps involve the coupling of trans-4-aminocyclohexanol with other intermediates to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, (((4-((2-((trans-4-aminocyclohexyl)amino)-9-ethyl-9H-purin-6-yl)amino)phenyl)hydroxyphosphinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonic acids.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (((4-((2-((trans-4-aminocyclohexyl)amino)-9-ethyl-9H-purin-6-yl)amino)phenyl)hydroxyphosphinyl)methyl)- has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine derivatives are effective.
Industry: The compound is used in the development of advanced materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of phosphonic acid, (((4-((2-((trans-4-aminocyclohexyl)amino)-9-ethyl-9H-purin-6-yl)amino)phenyl)hydroxyphosphinyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, (((4-((2-((trans-4-aminocyclohexyl)amino)-9-ethyl-9H-purin-6-yl)amino)phenyl)hydroxyphosphinyl)methyl)- can be compared with other similar compounds, such as:
trans-4-Aminocyclohexanol: An intermediate in the synthesis of the target compound, known for its use in organic synthesis and drug development.
trans-4-Aminocyclohexyl acetic acid: Another related compound with applications in pharmaceutical synthesis.
Eigenschaften
CAS-Nummer |
344585-41-7 |
|---|---|
Molekularformel |
C20H29N7O5P2 |
Molekulargewicht |
509.4 g/mol |
IUPAC-Name |
[[4-[[2-[(4-aminocyclohexyl)amino]-9-ethylpurin-6-yl]amino]phenyl]-hydroxyphosphoryl]methylphosphonic acid |
InChI |
InChI=1S/C20H29N7O5P2/c1-2-27-11-22-17-18(25-20(26-19(17)27)24-15-5-3-13(21)4-6-15)23-14-7-9-16(10-8-14)33(28,29)12-34(30,31)32/h7-11,13,15H,2-6,12,21H2,1H3,(H,28,29)(H2,30,31,32)(H2,23,24,25,26) |
InChI-Schlüssel |
LIEBLMORCZMNPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=NC2=C(N=C(N=C21)NC3CCC(CC3)N)NC4=CC=C(C=C4)P(=O)(CP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




